
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a hexene backbone with two triple bonds and two trimethylsilane groups. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) typically involves the coupling of appropriate alkyne precursors with trimethylsilyl groups. Common methods include:
Sonogashira Coupling: This palladium-catalyzed reaction involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a copper co-catalyst.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by platinum or rhodium complexes.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development or as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) exerts its effects depends on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane): Characterized by its unique hexene backbone and trimethylsilane groups.
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylstannane): Contains trimethylstannane groups, offering different reactivity and applications.
Uniqueness
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) is unique due to its specific combination of a conjugated triple bond system and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
648435-52-3 |
|---|---|
Formule moléculaire |
C12H20Si2 |
Poids moléculaire |
220.46 g/mol |
Nom IUPAC |
trimethyl(6-trimethylsilylhex-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h9,11H,1-6H3 |
Clé InChI |
OTRQJRYUVGTUPA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC#CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


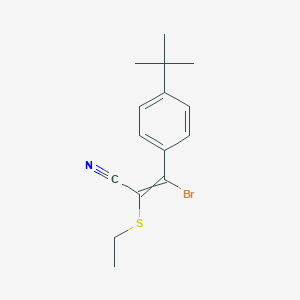


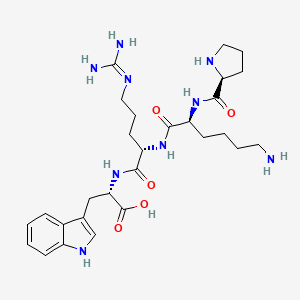
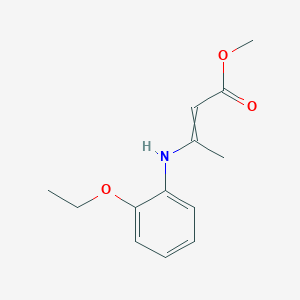

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)
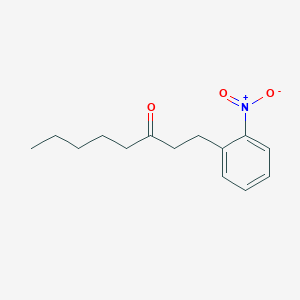
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
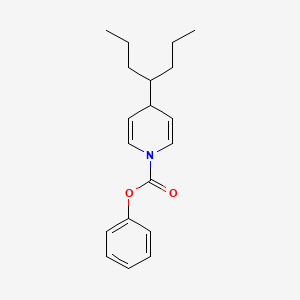

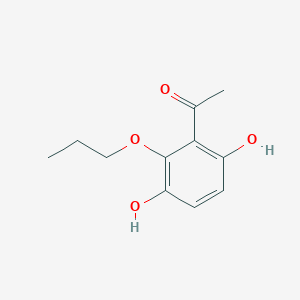
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
